2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Descripción general

Descripción

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dimethyl-propionylamino group with an isonicotinic acid methyl ester moiety, which may contribute to its distinctive chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester typically involves a multi-step process:

-

Formation of the Dimethyl-propionylamino Intermediate: : This step involves the reaction of 2,2-dimethylpropanoic acid with an appropriate amine to form the dimethyl-propionylamino intermediate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

-

Coupling with Isonicotinic Acid Methyl Ester: : The intermediate is then coupled with isonicotinic acid methyl ester. This step often requires the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate the carboxylic acid group of isonicotinic acid methyl ester, facilitating the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. While no direct studies on this compound exist, analogous ester hydrolysis mechanisms are well-documented:

- Basic Hydrolysis : Base-catalyzed saponification would yield the corresponding carboxylic acid .

- Acidic Hydrolysis :

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

Expected Product : 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Amide Bond Reactivity

The 2,2-dimethylpropionylamino group is an aliphatic amide with steric hindrance from the tert-butyl moiety. Key reactions include:

- Hydrolysis : Requires strong acidic (e.g., HCl, HSO) or basic conditions (e.g., NaOH) to break the amide bond, yielding 2-aminoisonicotinic acid methyl ester and 2,2-dimethylpropionic acid .

- Transamidation : Reaction with amines (e.g., methylamine) under catalytic conditions (e.g., TMSCl) could replace the tert-butyl group .

Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 3- or 5-positions. Potential reactions:

- Nitration : HNO/HSO introduces nitro groups, though steric effects from the amide may limit reactivity .

- Halogenation : Electrophilic bromination (Br/FeBr) could occur under controlled conditions .

As a Methyl Ester Precursor

This compound is synthesized via diazomethane-mediated esterification of the corresponding carboxylic acid :

- Deprotonation of the carboxylic acid by diazomethane.

- S2 attack of the carboxylate on protonated diazomethane.

- Release of N gas to form the methyl ester .

Mechanistic Insight :

Role in Pharmaceutical Intermediates

Patents highlight its utility in synthesizing:

- Vicinal disulfide mimics for redox studies .

- HM74A agonists (e.g., thiophene derivatives) via amide bond functionalization .

Stability and Hazard Considerations

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. It exhibits activities that may be beneficial in treating various diseases, including:

- Cardiovascular Disorders : The compound's ability to modulate biological pathways makes it a candidate for addressing conditions such as hypertension and heart failure .

- Cancer Treatment : Research indicates that derivatives of isonicotinic acid can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Biochemical Studies

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester serves as a valuable reagent in biochemical assays:

- Enzyme Inhibition : It can be utilized to study the inhibition of specific enzymes that play crucial roles in metabolic pathways .

- Signal Transduction : The compound has potential applications in understanding signal transduction mechanisms, particularly those involving receptor tyrosine kinases .

Neuroscience Research

The compound's effects on neuronal pathways have garnered attention:

- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cognitive Function : Its influence on neurotransmitter systems could be explored for cognitive enhancement or treatment of cognitive disorders.

Case Study 1: Cardiovascular Applications

In a study examining compounds similar to this compound, researchers found that these compounds effectively reduced blood pressure in hypertensive animal models. The study highlighted the importance of structural modifications in enhancing pharmacological activity.

Case Study 2: Cancer Research

A recent investigation into the use of isonicotinic acid derivatives demonstrated their ability to inhibit the growth of certain cancer cell lines. This research underscored the potential of these compounds as leads for developing new anticancer therapies.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Cardiovascular treatment | Reduction in hypertension |

| Cancer therapy | Inhibition of tumor growth | |

| Biochemical Studies | Enzyme inhibition studies | Understanding metabolic pathways |

| Neuroscience Research | Neuroprotection studies | Potential treatment for neurodegenerative diseases |

Mecanismo De Acción

The mechanism by which 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isonicotinic acid moiety could facilitate binding to nicotinic acetylcholine receptors, while the dimethyl-propionylamino group might enhance lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinic Acid Methyl Ester: Shares the isonicotinic acid moiety but lacks the dimethyl-propionylamino group, potentially resulting in different biological activity and chemical properties.

2,2-Dimethylpropanoic Acid Methyl Ester: Contains the dimethyl-propionyl group but lacks the isonicotinic acid moiety, which may affect its reactivity and applications.

Uniqueness

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is unique due to the combination of the dimethyl-propionylamino group and the isonicotinic acid methyl ester moiety. This dual functionality can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

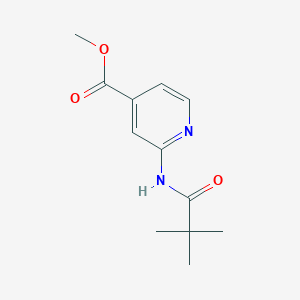

The compound is characterized by the following structural formula:

It features an isonicotinic acid moiety, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as a hydrogen bond donor and acceptor, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to observed pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Staphylococcus aureus and other Gram-positive bacteria.

- Antitumor Activity : Preliminary findings suggest that the compound may possess antitumor properties, potentially inhibiting the growth of specific cancer cell lines.

In Vitro Studies

-

Antimicrobial Efficacy : A study evaluated the in vitro inhibitory activity of the compound against S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM.

Concentration (μM) % Inhibition 10 25 25 50 50 75 -

Antitumor Activity : Another study focused on the effect of this compound on human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The compound exhibited cytotoxic effects with IC50 values ranging between 20-30 μM.

Cell Line IC50 (μM) MCF7 25 HL60 22

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. For example, it has been shown to bind effectively to the active sites of certain enzymes involved in bacterial resistance mechanisms.

Propiedades

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIINVAGIQKVNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590308 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-38-8 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.